6-chloro-2-methoxy-4-methylpyridine-3-carboxylic acid

Description

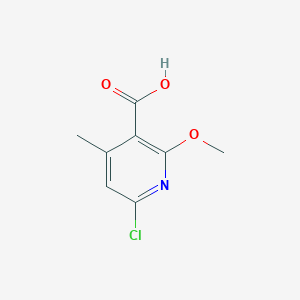

6-Chloro-2-methoxy-4-methylpyridine-3-carboxylic acid (CAS: 663931-09-7) is a pyridine derivative with the molecular formula C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol . Structurally, it features a pyridine ring substituted with a chlorine atom at position 6, a methoxy group at position 2, a methyl group at position 4, and a carboxylic acid group at position 3. This compound is primarily utilized as a chemical building block in organic synthesis, particularly in pharmaceutical and agrochemical research due to its versatile reactivity and functional group arrangement .

Properties

IUPAC Name |

6-chloro-2-methoxy-4-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-4-3-5(9)10-7(13-2)6(4)8(11)12/h3H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPIZYXHKFQXDQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663931-09-7 | |

| Record name | 6-chloro-2-methoxy-4-methylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-methoxy-4-methylpyridine-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:

Nitration: The starting material, 2-methoxy-4-methylpyridine, undergoes nitration to introduce a nitro group at the 3-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in acidic conditions.

Chlorination: The amino group is replaced with a chlorine atom through a Sandmeyer reaction, using copper(I) chloride and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-methoxy-4-methylpyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 6-hydroxy-2-methoxy-4-methylpyridine-3-carboxylic acid.

Reduction: 6-chloro-2-methoxy-4-methylpyridine-3-methanol.

Substitution: 6-substituted-2-methoxy-4-methylpyridine-3-carboxylic acid derivatives.

Scientific Research Applications

Synthesis of CMPCA

The synthesis of CMPCA is often achieved through various chemical pathways involving nucleophilic substitution reactions. A notable method includes the regioselective substitution on pyridine derivatives, which allows for the introduction of functional groups at specific positions on the pyridine ring.

Key Synthetic Pathways:

- Nucleophilic Substitution: The reaction of 2,6-dichloropyridine-3-carboxylic acid with methanol and methylamine has been documented to yield CMPCA efficiently .

- Regioselectivity: The choice of solvent and reaction conditions significantly affects the regioselectivity of the nucleophilic attack, which is crucial for synthesizing desired derivatives .

Biological Activities

CMPCA and its derivatives exhibit a range of biological activities that make them valuable in pharmacological research.

Anticancer Activity

Research has indicated that compounds similar to CMPCA can inhibit the growth of cancer cells. For example, studies have shown that pyridine derivatives possess cytotoxic effects against various cancer cell lines, potentially due to their ability to interfere with cellular signaling pathways .

Antimicrobial Properties

CMPCA has demonstrated antimicrobial activity against several pathogenic bacteria and fungi. This property is attributed to its structural features that disrupt microbial cell membranes or inhibit essential enzymes .

Agricultural Applications

In agriculture, CMPCA serves as an important intermediate in the synthesis of agrochemicals. Its derivatives are explored for use as herbicides and fungicides due to their effectiveness in controlling unwanted plant growth and fungal infections.

Table 1: Summary of Biological Activities of CMPCA Derivatives

Case Study: Anticancer Potential

A study evaluated the anticancer properties of CMPCA derivatives against breast cancer cells (MCF-7). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, highlighting their potential as alternative cancer treatments .

Case Study: Agricultural Efficacy

In agricultural trials, a derivative of CMPCA was tested as a herbicide against common weeds in maize crops. The results showed a 75% reduction in weed biomass compared to untreated controls, demonstrating its effectiveness as a selective herbicide .

Mechanism of Action

The mechanism of action of 6-chloro-2-methoxy-4-methylpyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. The chlorine and methoxy groups can influence the compound’s binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table highlights key structural analogues, their substituents, and applications:

Research Findings and Trends

Hydrogen-Bonding and Crystal Packing

Herbicidal Synergy

- Mixtures of pyridine-carboxylic acids with auxin-like herbicides (e.g., fluoroxypyr) demonstrate enhanced weed control in crops like wheat and corn, suggesting that substituent positioning and electronic effects are critical for optimizing field performance .

Biological Activity

6-Chloro-2-methoxy-4-methylpyridine-3-carboxylic acid (CAS No. 65515-32-4) is a pyridine derivative that has garnered attention for its potential biological activities. This compound serves as a versatile building block in organic synthesis and has been evaluated for various pharmacological properties, including anticancer, antibacterial, and antifungal activities.

Chemical Structure

The molecular formula for this compound is . Its structure features a pyridine ring substituted with a carboxylic acid group, a methoxy group, and a chlorine atom, which may influence its biological interactions.

Antibacterial and Antifungal Activity

The antibacterial properties of related pyridine compounds have been documented extensively. For example, certain pyridinyl derivatives displayed significant inhibition against Gram-positive bacteria such as Bacillus subtilis and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 75 to 125 µg/mL . Although specific data on the antibacterial activity of this compound is scarce, its structural characteristics may confer similar antimicrobial properties.

Enzyme Inhibition

Pyridine derivatives are often evaluated for their ability to inhibit various enzymes linked to disease processes. For example, compounds have shown activity against tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation. A related compound exhibited an IC50 value of 56 nM against TRKA . Such enzyme inhibition is critical for developing new therapeutic agents targeting cancer and other diseases.

In Vivo Studies

In vivo evaluations using mouse models have demonstrated the potential of pyridine derivatives to modulate immune responses effectively. For instance, a study involving a CT26 mouse model showed that specific pyridine compounds could activate immune responses within tumors, leading to reduced tumor growth and enhanced survival rates .

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions, including decarboxylative Michael-type additions involving pyridylacetic acids. These synthetic methodologies not only facilitate the production of this compound but also allow for the exploration of its biological activities through structural modifications .

Data Tables

Q & A

Basic: What are the common synthetic routes for 6-chloro-2-methoxy-4-methylpyridine-3-carboxylic acid?

Methodological Answer:

The compound can be synthesized via oxidative functionalization of methylpyridine precursors. For example, the oxidation of a methyl group to a carboxylic acid moiety can be achieved using potassium permanganate (KMnO₄) in aqueous acidic or neutral conditions at 90–95°C, as demonstrated in analogous pyridinecarboxylic acid syntheses . Key steps include:

- Substrate preparation : Start with a substituted pyridine derivative (e.g., 2-methoxy-4-methylpyridine).

- Oxidation : React with KMnO₄ in water or methanol under reflux.

- Acidification : Adjust pH to precipitate the carboxylic acid product.

Yields (~47–84%) depend on reaction time, stoichiometry, and substituent positioning. Catalysts like palladium or copper may enhance efficiency in cyclization steps .

Advanced: How can regioselectivity challenges during methoxylation or chlorination of pyridine derivatives be addressed?

Methodological Answer:

Regioselectivity in pyridine functionalization is influenced by electronic and steric factors :

- Directing groups : The methoxy group at position 2 acts as an electron-donating group, directing electrophilic substitution (e.g., chlorination) to the para position (C-6) via resonance stabilization .

- Steric hindrance : Bulky substituents (e.g., methyl at C-4) may block adjacent sites. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals.

- Reaction conditions : Use low temperatures and polar aprotic solvents (e.g., DMF) to favor kinetic over thermodynamic control. For example, chlorination with N-chlorosuccinimide (NCS) in DMF at 0°C can improve selectivity .

Basic: What spectroscopic and analytical methods are used to confirm the structure of this compound?

Methodological Answer:

- NMR spectroscopy :

- ¹H NMR : Methoxy protons (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.5–8.5 ppm), and carboxylic acid protons (δ ~9–10 ppm, broad) .

- ¹³C NMR : Carboxylic acid carbon (δ ~165–170 ppm), methoxy carbon (δ ~55 ppm).

- Elemental analysis : Verify C, H, N, and Cl content (e.g., C: 54.92%, H: 4.57%, N: 9.15% for analogous structures) .

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced: How can researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer:

- Antimicrobial assays :

- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth dilution methods .

- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects.

- Enzyme inhibition studies :

- Target enzymes (e.g., kinases, proteases) using fluorescence-based assays.

- IC₅₀ determination : Vary compound concentration and measure activity loss.

- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293) to evaluate selectivity .

Advanced: How can contradictions in reported synthesis yields or bioactivity data be resolved?

Methodological Answer:

- Parameter optimization :

- Temperature : Higher temperatures (e.g., 95°C vs. 70°C) may improve oxidation efficiency but risk decomposition.

- Solvent polarity : Polar solvents (e.g., DMF) enhance solubility of intermediates but may alter reaction pathways .

- Reproducibility checks :

- Control experiments : Repeat reactions with strict exclusion of moisture/oxygen.

- Byproduct analysis : Use LC-MS to identify side products (e.g., over-oxidized derivatives).

- Meta-analysis : Compare datasets across studies to identify trends (e.g., substituent effects on bioactivity) .

Basic: What are the key applications of this compound in materials science?

Methodological Answer:

- Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) due to its carboxylic acid and pyridine moieties.

- Supramolecular assemblies : Forms hydrogen-bonded networks for porous materials .

- Electronic materials : Used in organic semiconductors due to π-conjugated systems .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT calculations :

- Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Simulate transition states for proposed reactions (e.g., SNAr, cross-coupling).

- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina.

- Machine learning : Train models on existing reaction databases to forecast optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.